molecular formula C7H10F3NO4 B3027694 Azetidin-3-yl acetate 2,2,2-trifluoroacetate CAS No. 1356114-40-3

Azetidin-3-yl acetate 2,2,2-trifluoroacetate

Cat. No. B3027694
CAS RN: 1356114-40-3
M. Wt: 229.15
InChI Key: FFOJAXJYBZLGAQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate 2,2,2-trifluoroacetate is a chemical compound that falls within the class of β-lactams, which are characterized by their four-membered azetidinone ring structure. This class of compounds is of significant interest in the field of organic chemistry due to their applications in the synthesis of various biologically active molecules, including antibiotics.

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored through various methods. For instance, 4-acetoxy-2-azetidinones have been used as precursors in the presence of organoindium reagents to produce 2-azetidinones with a hexatetraen-3-yl group at the C4-position, which can further undergo Diels-Alder reactions to yield functionally substituted 2-azetidinones . Additionally, 3-methylene-4-(trifluoromethyl)azetidin-2-ones have been prepared from 3-oxo-4-trifluoromethyl-β-lactams and utilized in Michael additions, electrophilic additions, and cycloadditions to access a variety of mono- and spirocyclic 4-CF3-β-lactams . Moreover, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been synthesized and transformed into chlorides, which serve as precursors for constructing CF3-containing aminopropanes and other heterocyclic structures .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules. The trifluoromethyl group in the azetidinone ring can influence the molecule's reactivity and stability, making it a valuable functional group in drug design and synthesis .

Chemical Reactions Analysis

Azetidinone derivatives participate in a variety of chemical reactions. The Diels-Alder reaction is a notable example, where azetidinones with a hexatetraen-3-yl group can react with dienophiles to produce complex structures . Michael additions and electrophilic additions are other reactions that these compounds can undergo, allowing for the introduction of various substituents and the formation of stereochemically defined products . Furthermore, intramolecular cyclization reactions have been employed to synthesize novel compounds such as 1,4-dioxan-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the trifluoromethyl group and the azetidinone ring. The trifluoromethyl group is known for its lipophilicity and electronegativity, which can affect the compound's solubility, boiling point, and chemical stability. The azetidinone ring, being a strained system, is reactive and can be involved in ring-opening reactions, which is a key feature in the action of β-lactam antibiotics. The synthesis of these compounds often requires careful control of reaction conditions to ensure the desired product is obtained with the correct stereochemistry .

Scientific Research Applications

Mechanisms and Applications in Drug Synthesis and Transformation

Synthesis and Transformation of Functionalized β-Amino Acid Derivatives : Research into cyclic β-amino acids, which share structural similarities with azetidin-3-yl compounds, highlights the use of metathesis reactions for their synthesis and functionalization. These processes are crucial for drug research, offering pathways to new molecular entities with potential pharmaceutical applications. Metathesis reactions, including ring-opening, ring-closing, and cross metathesis, are employed to access a variety of functionalized derivatives, demonstrating the versatility and importance of these methodologies in developing novel drug molecules (Kiss et al., 2018).

Antibacterial and Anticancer Applications

Antibacterial Research : Studies on β-lactam antibiotics, which include azetidinone-based structures, focus on overcoming bacterial resistance. The development of drug delivery approaches aims to enhance the performance of β-lactam antibiotics against resistant bacteria. Research suggests that using drug carriers like liposomes and nanoparticles, as well as exploring structural variants with alternative mechanisms of action, could provide promising strategies to combat resistance, indicating the potential of azetidin-3-yl acetate derivatives in similar contexts (Abeylath & Turos, 2008).

Anticancer Research : The exploration of β-lactams, including azetidinones, in anticancer applications has been noted. Monobactams, a subclass of β-lactams, have been reviewed for their potential as anticancer agents. The efficiency, tolerability, low toxicity, and high selectivity of β-lactams position them as promising candidates for anticancer drug development. This review emphasizes the ongoing search for new monobactams that could serve as effective anticancer agents, suggesting that azetidin-3-yl acetate derivatives may also have potential in this area (Mahmood, 2022).

Safety and Hazards

  • Precautionary Statements : Avoid inhaling, and use appropriate protective measures (P261, P305+P351+P338) .

Future Directions

For more detailed information, you can refer to the source . Keep in mind that additional literature may provide further insights into this intriguing compound.

properties

IUPAC Name

azetidin-3-yl acetate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-4(7)8-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOJAXJYBZLGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356114-40-3
Record name 3-Azetidinol, 3-acetate, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-acetoxyazetidine-1-carboxylate (Intermediate 95, 0.914 g) in DCM (5 mL) was added TFA (5 mL) and the mixture was stirred at room temperature for 30 minutes. The resultant mixture was concentrated in vacuo and azeotroped with toluene and diethyl ether to give acetic acid azetidin-3-yl ester trifluoroacetate salt (1.40 g) as a clear oil.
Quantity
0.914 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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